molecular formula C11H20F3NO4 B12775121 (5,5,5-TriFpentyl)DNJ CAS No. 128985-17-1

(5,5,5-TriFpentyl)DNJ

Cat. No.: B12775121
CAS No.: 128985-17-1
M. Wt: 287.28 g/mol
InChI Key: PJYPZTVAKFXTBQ-UTINFBMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5,5-TriFpentyl)DNJ typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidinetriol and 5,5,5-trifluoropentyl halide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5,5,5-TriFpentyl)DNJ undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the piperidinetriol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The trifluoropentyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5,5,5-TriFpentyl)DNJ is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential use in treating diseases such as cancer and diabetes. Its unique structure allows it to interact with molecular targets involved in these diseases, offering new avenues for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (5,5,5-TriFpentyl)DNJ involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropentyl group enhances its binding affinity and specificity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5,5,5-Trifluoropentyl)glucose: Similar in structure but with a glucose backbone.

    (5,5,5-Trifluoropentyl)mannitol: Contains a mannitol backbone instead of piperidinetriol.

    (5,5,5-Trifluoropentyl)inositol: Features an inositol backbone.

Uniqueness

(5,5,5-TriFpentyl)DNJ is unique due to its piperidinetriol backbone, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability and specific interactions with molecular targets.

Properties

CAS No.

128985-17-1

Molecular Formula

C11H20F3NO4

Molecular Weight

287.28 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(5,5,5-trifluoropentyl)piperidine-3,4,5-triol

InChI

InChI=1S/C11H20F3NO4/c12-11(13,14)3-1-2-4-15-5-8(17)10(19)9(18)7(15)6-16/h7-10,16-19H,1-6H2/t7-,8+,9-,10-/m1/s1

InChI Key

PJYPZTVAKFXTBQ-UTINFBMNSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCC(F)(F)F)CO)O)O)O

Canonical SMILES

C1C(C(C(C(N1CCCCC(F)(F)F)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.